3-((2-Bromocyclohexyl)oxy)tetrahydrofuran
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Overview
Description
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.14 g/mol . It is characterized by the presence of a bromocyclohexyl group attached to a tetrahydrofuran ring via an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran typically involves the reaction of 2-bromocyclohexanol with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromocyclohexyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), and bases (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted cyclohexyl ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl ethers with reduced bromine content.
Scientific Research Applications
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromocyclohexyl group can interact with biological macromolecules, leading to changes in their structure and function. The tetrahydrofuran ring may also play a role in modulating the compound’s activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
3-((2-Chlorocyclohexyl)oxy)tetrahydrofuran: Similar structure with a chlorine atom instead of bromine.
3-((2-Fluorocyclohexyl)oxy)tetrahydrofuran: Similar structure with a fluorine atom instead of bromine.
3-((2-Iodocyclohexyl)oxy)tetrahydrofuran: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C10H17BrO2 |
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Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-(2-bromocyclohexyl)oxyoxolane |
InChI |
InChI=1S/C10H17BrO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h8-10H,1-7H2 |
InChI Key |
WBYGCXGMKCPMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2CCOC2)Br |
Origin of Product |
United States |
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